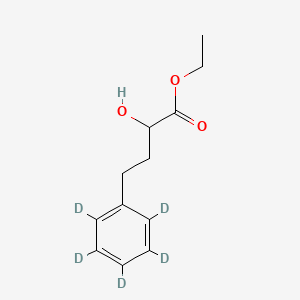

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, also known as CDP, is a chemical compound with the empirical formula C8H11Cl2NO2 . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

CDP can be synthesized using maltol as a starting material . Another method involves the reaction of 3,4-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or hydrochloric acid .Molecular Structure Analysis

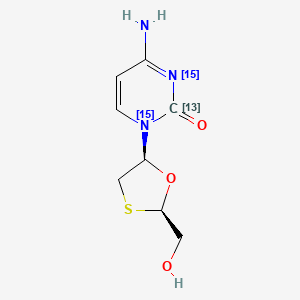

The molecular weight of CDP is 224.08 . Its molecular formula is C8H11Cl2NO2 . The SMILES string representation is Cl [H].COc1ccnc (CCl)c1OC .Chemical Reactions Analysis

CDP and dimethyl sulfate (DMS) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .Physical And Chemical Properties Analysis

CDP is a solid at 20 degrees Celsius . It has a melting point of 155 degrees Celsius (dec.) . The compound has a melting point range of 178-182°C and a boiling point of 318°C at 760 mmHg. It has a density of 1.34 g/cm3 and a refractive index of 1.548 .Mechanism of Action

Safety and Hazards

CDP is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 . It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIKJFWBIEEDH-JDCLFIOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

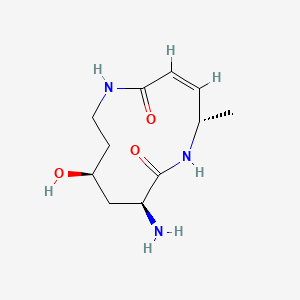

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

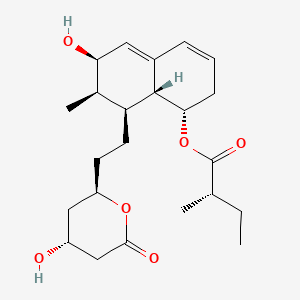

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

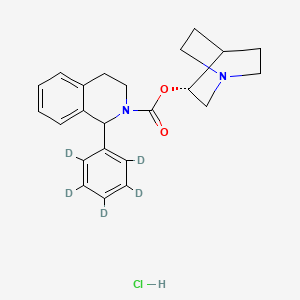

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

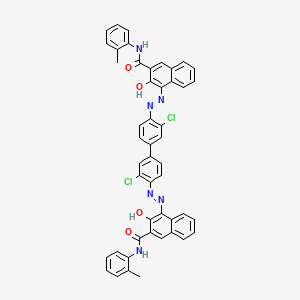

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)